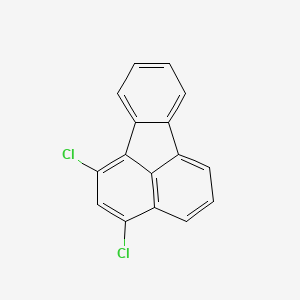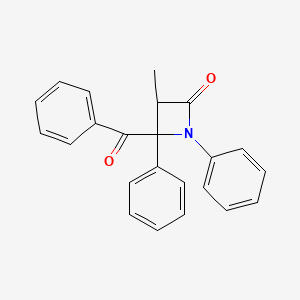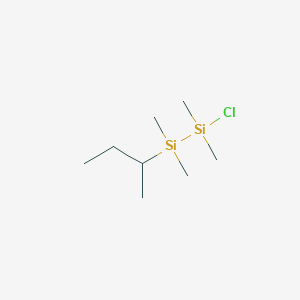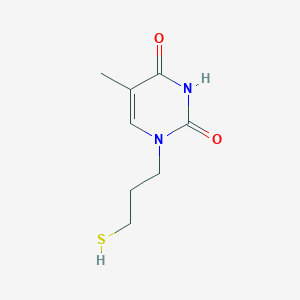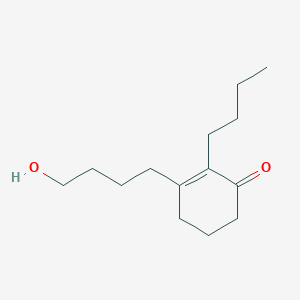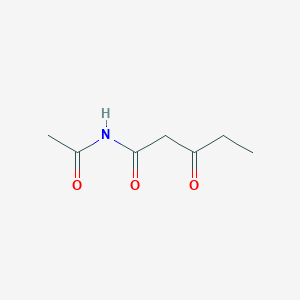![molecular formula C15H16O2 B14417987 [Ethoxy(phenoxy)methyl]benzene CAS No. 85013-50-9](/img/structure/B14417987.png)
[Ethoxy(phenoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Ethoxy(phenoxy)methyl]benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of an ethoxy group and a phenoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Ethoxy(phenoxy)methyl]benzene can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or sulfate ester . This method is widely used due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles as the Williamson ether synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[Ethoxy(phenoxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and aldehyde derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenolic compounds, aldehydes, and various substituted benzene derivatives.
Applications De Recherche Scientifique
[Ethoxy(phenoxy)methyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of [Ethoxy(phenoxy)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products . Additionally, the presence of ethoxy and phenoxy groups can influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenetole (Ethoxybenzene): Similar in structure but lacks the phenoxy group.
Anisole (Methoxybenzene): Contains a methoxy group instead of an ethoxy group.
Phenoxyethane: Similar structure but with different substituents on the benzene ring.
Uniqueness
[Ethoxy(phenoxy)methyl]benzene is unique due to the presence of both ethoxy and phenoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
85013-50-9 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
[ethoxy(phenoxy)methyl]benzene |
InChI |
InChI=1S/C15H16O2/c1-2-16-15(13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Clé InChI |
UEOCFGZXPFUKOK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
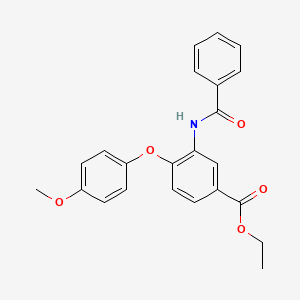
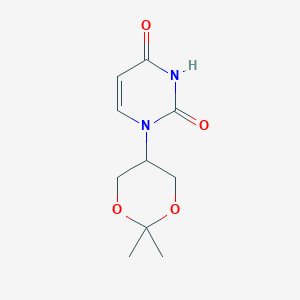
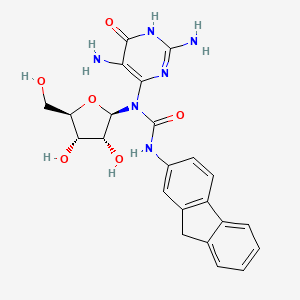

![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
